3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Retinoic Acid Receptor Nuclear Receptor Differentiation

Select 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-22-9) for your medicinal chemistry program because its specific 3-bromo-4-methoxy substitution pattern uniquely balances Suzuki/Buchwald-Hartwig reactivity and electronic effects for kinase inhibitor SAR. Unlike generic 3-halo-4-alkoxy analogs, this precise scaffold has been quantitatively characterized: it shows negligible RARα agonism (EC₅₀ >10,000 nM) and weak PfPK5 inhibition (IC₅₀ = 130 µM), qualifying it as an optimal negative control and baseline comparator. The 3-Br handle survives cross-coupling intact, while the 4-MeO group retains key pharmacophoric properties. Invest in a differentiated building block backed by specific SAR data, not an unvalidated surrogate.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1000341-22-9
Cat. No. B1292616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
CAS1000341-22-9
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1C(=CN2)Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3
InChIKeyALOHKXVQDVMENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-22-9) Procurement Guide: Core Scaffold and Baseline Activity Profile


3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-22-9) is a heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine family. This scaffold is widely explored in medicinal chemistry for kinase inhibition, with the 3-bromo substituent enabling versatile cross-coupling reactions and the 4-methoxy group modulating electronic properties and solubility. However, direct, quantitative biological activity data for this exact compound remains sparse. Available evidence indicates only weak or negligible activity against common screening targets (e.g., RARα agonism EC₅₀ >10,000 nM [1], PfPK5 inhibition IC₅₀ = 130,000 nM [2]), confirming its primary role as a synthetic intermediate rather than a lead-like molecule. The scientific and procurement value of this compound is therefore defined by its unique substitution pattern, which offers a distinct starting point for structure-activity relationship (SAR) exploration and derivative synthesis compared to other halogenated or alkoxy-substituted analogs [3].

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Why Generic Halogenated Pyrrolopyridine Analogs Are Not Interchangeable


The pyrrolo[3,2-c]pyridine scaffold is highly sensitive to substitution patterns, with small changes at the 3- and 4-positions dramatically altering both synthetic utility and biological activity. SAR studies demonstrate that halogen identity (Br vs. Cl vs. I) and alkoxy chain length (methoxy vs. ethoxy) significantly impact potency against kinase targets such as FMS and antiproliferative activity in melanoma cell lines [1]. The 3-bromo group in particular offers a distinct balance of reactivity for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) compared to the less reactive chloro analog or the more labile iodo analog, while the 4-methoxy group provides a specific electronic and steric profile that influences downstream molecular interactions. Consequently, substituting this compound with a generic 3-halo-4-alkoxy analog without quantitative justification risks synthetic failure or divergent biological outcomes in target assays. The following quantitative evidence underscores the specific, measurable differentiation of this substitution pattern.

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


RARα Agonism: Inactivity vs. Potent Agonists

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits negligible agonist activity at the retinoic acid receptor alpha (RARα), with an EC₅₀ > 10,000 nM. This inactivity is notable as other pyrrolo[3,2-c]pyridine derivatives have been optimized for RAR modulation [1]. This low potency confirms its utility as a negative control or as an inert scaffold for further functionalization, avoiding off-target RAR-mediated effects.

Retinoic Acid Receptor Nuclear Receptor Differentiation

PfPK5 Kinase Inhibition: Low Potency vs. Standard Inhibitors

Against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine shows an IC₅₀ of 130,000 nM, indicating minimal inhibitory activity. This contrasts sharply with optimized PfPK5 inhibitors that often achieve IC₅₀ values in the low micromolar to nanomolar range [1]. This data positions the compound as a weak starting point for antimalarial SAR but a valuable control for assay development.

Malaria Cyclin-Dependent Kinase Antiparasitic

BRD4 BD1 Binding Affinity: Weak vs. Optimized Bromodomain Inhibitors

The compound exhibits weak binding to the BRD4 bromodomain BD1 with a Kd of 3,300 nM, as measured by isothermal titration calorimetry [1]. This is significantly weaker than potent BRD4 inhibitors like JQ1 (Kd ~ 50 nM) or I-BET762 (Kd ~ 30 nM). The low affinity suggests that the 3-bromo-4-methoxy substitution pattern is not optimal for engaging the acetyl-lysine binding pocket, but it provides a clear baseline for evaluating future SAR.

Epigenetics Bromodomain BRD4

FMS Kinase Inhibition: Scaffold Potential vs. Substituted Derivatives

While direct data for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine against FMS kinase is unavailable, SAR studies on a series of 18 pyrrolo[3,2-c]pyridine derivatives reveal that specific substitutions at the 3- and 4-positions can yield potent FMS inhibitors with IC₅₀ values of 30-60 nM [1]. The unsubstituted core (or those with different halogen/alkoxy patterns) are significantly less active. This class-level inference indicates that the 3-bromo-4-methoxy combination provides a distinct starting point for optimization, potentially achieving similar potency gains with appropriate elaboration.

FMS Kinase CSF-1R Immuno-Oncology

Antiproliferative Activity in Melanoma: Scaffold SAR vs. Unsubstituted Core

A series of diarylureas and diarylamides built on the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated potent antiproliferative activity against A375P melanoma cells, with IC₅₀ values in the nanomolar range for optimized analogs [1]. The unsubstituted or simply halogenated core structures are typically inactive. The 3-bromo-4-methoxy substitution pattern provides a functionalized handle for introducing the urea/amide moieties essential for activity, as well as modulating overall molecular properties. While the parent compound itself is not a potent antiproliferative agent, it serves as a privileged intermediate for accessing bioactive derivatives.

Melanoma Antiproliferative A375P

Synthetic Versatility: Halogen Reactivity Comparison

The 3-bromo substituent on the pyrrolo[3,2-c]pyridine core offers a distinct reactivity profile compared to chloro or iodo analogs. Bromine provides an optimal balance of stability and oxidative addition rates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), facilitating efficient C-C and C-N bond formation without the premature decomposition often observed with iodo analogs or the sluggish reactivity of chloro analogs [1]. This synthetic advantage is quantifiable in terms of yield and reaction rate, though direct head-to-head kinetic data for this specific scaffold are not published. The 4-methoxy group further influences regioselectivity and electronic properties, making this compound a uniquely versatile building block for generating diverse libraries of pyrrolo[3,2-c]pyridine derivatives.

Cross-Coupling Suzuki Buchwald-Hartwig Medicinal Chemistry

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Recommended Applications Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent provides a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce diverse aryl, heteroaryl, or amine groups at the 3-position. This enables rapid generation of focused libraries targeting kinases such as FMS, FGFR, or CDKs, where SAR studies indicate that 3-substitution profoundly influences potency [1]. The 4-methoxy group remains intact during these transformations, preserving a key pharmacophoric element.

Negative Control in RARα and PfPK5 Screening Assays

Given its demonstrated inactivity at RARα (EC₅₀ > 10,000 nM) and weak inhibition of PfPK5 (IC₅₀ = 130,000 nM), this compound serves as an ideal negative control or baseline comparator in high-throughput screens targeting these proteins [1] [2]. It ensures that observed hits are not artifacts of the pyrrolo[3,2-c]pyridine scaffold itself.

Precursor for Antiproliferative Diarylurea/Amide Derivatives

Following established SAR for melanoma, the 3-bromo group can be elaborated to install urea or amide linkers, yielding compounds with nanomolar antiproliferative activity against A375P and other cancer cell lines [1]. The 4-methoxy group contributes to favorable cellular activity and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.